molecular formula C6H15N3 B1580991 1-Aminoethanol CAS No. 75-39-8

1-Aminoethanol

Cat. No.: B1580991
CAS No.: 75-39-8
M. Wt: 129.20 g/mol
InChI Key: MZSSRMMSFLVKPK-UHFFFAOYSA-N
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Description

1-Aminoethanol, also known as 1-aminoethan-1-ol, is an organic compound with the molecular formula CH₃CH(NH₂)OH. It is classified as an alkanolamine and is a structural isomer of 2-aminoethanol (ethanolamine). The compound has two stereoisomers due to the presence of a chiral center. Unlike 2-aminoethanol, which is commercially significant, this compound is primarily of theoretical interest and is not commonly encountered as a pure material .

Preparation Methods

1-Aminoethanol can be synthesized through the reaction of acetaldehyde with aqueous ammonia. This reaction was first performed by the German chemist Johann Wolfgang Döbereiner in 1833. The empirical formula was later determined by Justus von Liebig in 1835 . The reaction conditions typically involve mixing acetaldehyde with ammonia in an aqueous solution, leading to the formation of this compound.

it is suggested as an intermediate in the Strecker reaction for the synthesis of alanine .

Chemical Reactions Analysis

1-Aminoethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetaldehyde and ammonia.

    Reduction: It can be reduced to form ethylamine.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include acetaldehyde, ethylamine, and substituted amino alcohols .

Scientific Research Applications

1-Aminoethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-aminoethanol involves its interaction with various molecular targets and pathways. In the Strecker reaction, it acts as an intermediate, facilitating the formation of amino acids. The compound’s effects are primarily due to its ability to undergo proton transfers and form stable intermediates in organic reactions .

Comparison with Similar Compounds

1-Aminoethanol is structurally similar to 2-aminoethanol (ethanolamine), but they differ in the position of the amino group. While 2-aminoethanol is commercially significant and widely used in various applications, this compound is mainly of theoretical interest . Other similar compounds include:

This compound’s uniqueness lies in its limited commercial use and its role as an intermediate in theoretical and prebiotic chemistry research.

Properties

CAS No.

75-39-8

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

2,4,6-trimethyl-1,3,5-triazinane

InChI

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3

InChI Key

MZSSRMMSFLVKPK-UHFFFAOYSA-N

SMILES

CC(N)O

Canonical SMILES

CC1NC(NC(N1)C)C

75-39-8

physical_description

Acetaldehyde ammonia appears as a white crystalline solid. Melting point 97°C. Boiling point 110°C (with some decomposition). An addition product between acetaldehyde and ammonia. Presents moderate fire and explosion hazard when exposed to heat or flame. Moderately toxic by ingestion and inhalation and a strong irritant. Used to make other chemicals, vulcanize rubber.

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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